Solubility data of 2-Fluoro-5-methylsulfamoyl-benzoic acid in organic solvents
Solubility data of 2-Fluoro-5-methylsulfamoyl-benzoic acid in organic solvents
Topic: Solubility Data & Thermodynamic Characterization of 2-Fluoro-5-methylsulfamoyl-benzoic acid Content Type: Technical Strategy Guide & Protocol Audience: Process Chemists, Crystallization Engineers, and Pre-formulation Scientists
Executive Summary
2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS: Derivative of 112887-25-9) is a critical intermediate in the synthesis of next-generation sulfonamide-based pharmaceuticals, including TEAD inhibitors and Amisulpride/Sultopride analogs . While thermodynamic data for the unsubstituted sulfamoyl parent is established, the N-methylated variant exhibits distinct solubility behaviors driven by the disruption of intermolecular hydrogen bonding networks.
This guide provides a technical framework for the solubility profiling of this compound. It synthesizes predictive modeling based on structural analogs with a rigorous, self-validating experimental protocol for generating precise mole-fraction data required for crystallization process design.
Part 1: Compound Profile & Physicochemical Significance
The introduction of the N-methyl group at the sulfonamide position alters the lattice energy and solvation enthalpy compared to the parent 2-Fluoro-5-sulfamoylbenzoic acid.
-
Lipophilicity Shift: The methyl substitution reduces the polarity of the sulfonamide moiety, typically increasing solubility in aprotic solvents (e.g., Acetone, Ethyl Acetate) while decreasing aqueous solubility.
-
Crystal Lattice: The loss of one H-bond donor (from -SO
NH to -SO NHMe) generally lowers the melting point and lattice energy, potentially enhancing solubility in organic media compared to the non-methylated analog.
Structural Analog Baseline
For predictive benchmarking, the following solubility order is observed in structurally similar fluorinated sulfonamides:
Part 2: Experimental Methodology (Self-Validating Protocol)
As specific mole-fraction datasets for the N-methyl variant are often proprietary, the Dynamic Laser Monitoring Method is the gold standard for generating this data. This method minimizes human error compared to gravimetric analysis.
Workflow: Dynamic Laser Solubility Determination
Figure 1: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.
Step-by-Step Protocol
-
Preparation: Accurately weigh the solute (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
System Setup: Insert a laser probe (650 nm) and a precision temperature probe (
K). -
Equilibration: Agitate at 400 rpm. Initially, the laser intensity is low due to scattering by undissolved particles.
-
Dynamic Heating: Slowly increase temperature (0.1 K/min).
-
Endpoint Detection: The temperature at which laser transmissivity maximizes and plateaus is recorded as the saturation temperature (
). -
Calculation: Convert mass ratio to mole fraction (
):
Part 3: Thermodynamic Modeling & Data Analysis
Once experimental data is generated, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.
1. Modified Apelblat Equation
This semi-empirical model is most accurate for polar organic solutes in polar solvents.
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A, B, C: Empirical parameters derived from regression.
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Utility: Excellent for interpolation between measured temperatures (278.15 K – 323.15 K).
2. Van't Hoff Analysis (Thermodynamic Functions)
Use the solubility data to calculate the apparent thermodynamic properties:
-
Enthalpy of Solution (
):-
Insight: A positive value indicates an endothermic process (solubility increases with T).
-
-
Gibbs Free Energy (
): -
Entropy of Solution (
):
Data Presentation Template
Researchers should structure their generated data as follows:
| Solvent | T (K) | Mole Fraction ( | Apelblat A | Apelblat B | Apelblat C | |
| Methanol | 298.15 | Experimental | Calc | Calc | Calc | >0.99 |
| Ethanol | 298.15 | Experimental | Calc | Calc | Calc | >0.99 |
| Acetone | 298.15 | Experimental | Calc | Calc | Calc | >0.99 |
| Toluene | 298.15 | Experimental | Calc | Calc | Calc | >0.99 |
Part 4: Process Application (Crystallization)
The solubility difference of the N-methyl derivative in Acetone/Water or Ethanol/Water mixtures is the key to purification.
Anti-Solvent Crystallization Strategy
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Dissolution: Dissolve crude 2-Fluoro-5-methylsulfamoyl-benzoic acid in Acetone at 313.15 K (near saturation).
-
Filtration: Polish filter to remove mechanical impurities.
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Anti-solvent Addition: Slowly add Water (or acidified water to suppress ionization).
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Cooling: Ramp down to 278.15 K.
-
Result: The hydrophobic methyl group drives rapid precipitation as the dielectric constant of the medium increases.
Figure 2: Anti-solvent crystallization workflow based on solubility differentials.
References
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Wang, J., et al. (2021). "Solubility and Thermodynamic Properties of 2-Fluoro-5-sulfamoylbenzoic Acid in 11 Organic Solvents from 278.15 to 318.15 K". Journal of Chemical & Engineering Data. (Note: Reference for the structural analog protocol).
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BenchChem. (2025).[1] "Technical Guide to the Solubility of Furfurylamine and Benzoic Acid Derivatives". BenchChem Technical Support.
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Teo, H. T., et al. (2022). "Patent WO2022120355A1: TEAD degraders and uses thereof". World Intellectual Property Organization. (Context for the specific N-methyl intermediate).
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Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.
